

Galactaric Acid: A Versatile Platform Chemical in the Modern Bioeconomy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *mucic acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The shift towards a sustainable bioeconomy has identified galactaric acid, also known as **mucic acid**, as a key bio-based platform chemical with significant potential to replace petroleum-derived molecules.^{[1][2]} This symmetrical six-carbon diacid serves as a versatile building block for a range of valuable products, including adipic acid for nylon production, 2,5-furandicarboxylic acid (FDCA) as a substitute for terephthalic acid in polyesters, and various other polymers and specialty chemicals.^{[3][4][5]} This technical guide provides a comprehensive overview of galactaric acid, focusing on its production from renewable biomass, conversion pathways to valuable chemicals, and the experimental methodologies underpinning these processes.

Production of Galactaric Acid from Biomass

The sustainable production of galactaric acid primarily relies on the conversion of D-galacturonic acid, a major component of pectin found in agro-industrial residues like citrus peels and sugar beet pulp.^{[6][7]} Both biological and chemical conversion methods have been explored, with a significant focus on microbial fermentation to ensure a green and sustainable process.

Microbial Production

Microbial conversion of D-galacturonic acid to galactaric acid has been successfully demonstrated using various engineered microorganisms. Fungi, in particular strains of

Trichoderma reesei, have shown promising results in producing significant titers of galactaric acid.[8][9] Additionally, bacteria such as *Gluconobacter oxydans* have been utilized for this bioconversion.[10]

Table 1: Microbial Production of Galactaric Acid

Microorganism	Substrate	Scale	Titer (g/L)	Yield (g/g)	Reference
<i>Trichoderma reesei</i> QM6a Δ gar1 udh	Food-grade pectin	1 L	18	1.00	[8][11]
<i>Trichoderma reesei</i> QM6a Δ gar1 udh	Food-grade pectin	10 L	21	1.11	[8][11]
<i>Trichoderma reesei</i> QM6a Δ gar1 udh	Food-grade pectin	250 L	14	0.77	[8][11]
<i>Trichoderma reesei</i> D-161646	D-galacturonic acid	Fed-batch	20	Not Reported	[2][12]
Marine <i>Trichoderma</i> sp. LF328 T2	D-galacturonic acid	Fed-batch	25	1.0 - 1.1	[1][13]
<i>Gluconobacter oxydans</i>	Pectin hydrolysate	Lab Scale	2.52	Not Reported	[10]
Engineered <i>S. cerevisiae</i>	Citrus peel waste	Lab Scale	Not Reported	Not Reported	[6]

Chemical Synthesis

Traditionally, galactaric acid can be synthesized by the nitric acid oxidation of galactose.[1][14] While effective, this method presents environmental and safety concerns.[15] More recent research has focused on developing greener chemical routes.

Table 2: Chemical Synthesis of Galactaric Acid

Starting Material	Oxidizing Agent	Temperature (°C)	Molar Ratio (Substrate: Reagent)	Concentration	Reference
D-galactose	Nitric Acid	95	1:9	100 g/L	[1][2]

Conversion of Galactaric Acid to Adipic Acid

One of the most significant applications of galactaric acid is its conversion to adipic acid, a key monomer for nylon-6,6 production. This conversion typically involves a deoxydehydration (DODH) reaction followed by hydrogenation.[16][17]

Table 3: Catalytic Conversion of Galactaric Acid to Adipic Acid

Catalyst System	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Methyltrioxorhenium / p-toluenesulfonic acid	1-heptanol	150	12	Not specified	[18]
Oxorhenium-complex / Pt/C	Not specified	Not specified	Not specified	99	[17]
Re/C / Pd/C	Methanol	120	72	98 (dehydroxylated products)	[16]

Experimental Protocols

Microbial Production of Galactaric Acid from Pectin (*Trichoderma reesei*)

This protocol is a synthesized methodology based on the work of Paasikallio et al. (2017).[8][9]

- Pectin Hydrolysis:
 - Prepare a solution of food-grade pectin in water.
 - Add a suitable pectinase enzyme to hydrolyze the pectin into D-galacturonic acid.
 - Incubate at an optimal temperature and pH for the enzyme (e.g., 50°C, pH 4.1) until a high degree of pectin degradation is achieved (e.g., >95%).[\[7\]](#)[\[10\]](#)
- Fermentation:
 - Inoculate a sterile fermentation medium containing the pectin hydrolysate with a pre-culture of the engineered *Trichoderma reesei* strain.
 - The medium should contain a carbon co-substrate (e.g., lactose), nitrogen sources (e.g., ammonium and yeast extract), and other essential nutrients.[\[12\]](#)
 - Maintain the fermentation at a controlled temperature (e.g., 35°C) and pH (e.g., 4.0).[\[2\]](#)[\[12\]](#)
 - Employ a fed-batch strategy, feeding additional co-substrate and nitrogen sources as required to sustain growth and production.
- Downstream Processing:
 - Separate the fungal biomass from the fermentation broth by filtration.
 - Acidify the supernatant to precipitate the galactaric acid, which has low solubility at acidic pH.
 - Collect the precipitated galactaric acid crystals by filtration.
 - Wash the crystals with cold water and dry them.

Chemical Conversion of Galactaric Acid to Adipic Acid

This protocol is a generalized methodology based on the principles described by Li et al. (2014) and others.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Deoxydehydration (DODH):

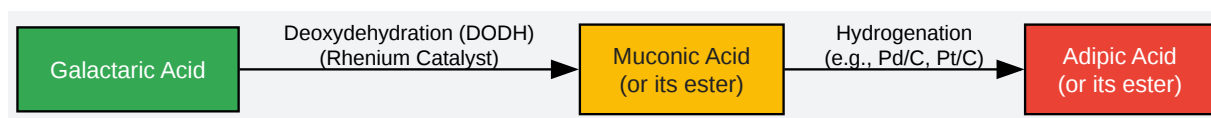
- In a suitable reactor, dissolve galactaric acid in an appropriate solvent (e.g., 1-heptanol or methanol).
- Add the rhenium-based catalyst (e.g., methyltrioxorhenium) and an acid co-catalyst (e.g., p-toluenesulfonic acid).
- Heat the reaction mixture to the desired temperature (e.g., 120-150°C) under an inert atmosphere.
- Monitor the reaction progress by techniques such as HPLC or GC until the conversion of galactaric acid is complete. The primary product at this stage is muconic acid or its ester.
- Hydrogenation:
 - To the reaction mixture containing the muconic acid intermediate, add a hydrogenation catalyst (e.g., Pd/C or Pt/C).
 - Pressurize the reactor with hydrogen gas.
 - Continue the reaction until the hydrogenation of the double bonds is complete, yielding adipic acid or its ester.
- Purification:
 - Cool the reaction mixture and remove the catalyst by filtration.
 - If the product is an ester, it can be hydrolyzed to adipic acid.
 - Purify the adipic acid by crystallization or other suitable techniques.

Visualizations



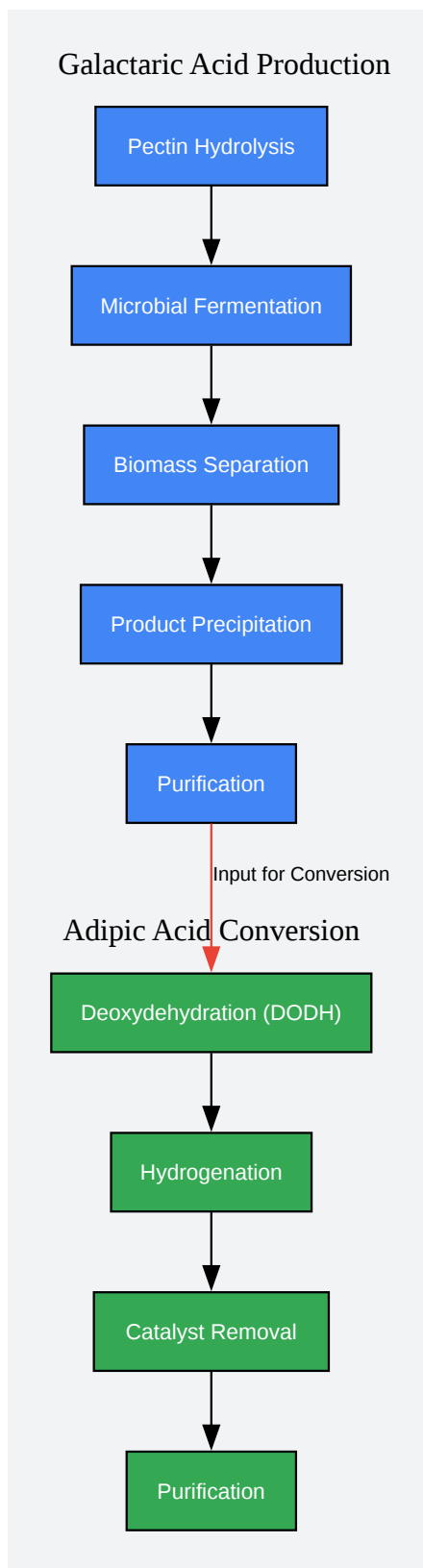
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Caption: Biological production pathway of galactaric acid from pectin-rich biomass.



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Caption: Chemical conversion pathway of galactaric acid to adipic acid.



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Caption: Overall experimental workflow for the production and conversion of galactaric acid.

Challenges and Future Outlook

While significant progress has been made in the production of galactaric acid, several challenges remain for its commercialization. These include the relatively low production yields compared to other bio-based chemicals, the cost of enzymes for biomass hydrolysis, and the efficiency and cost of downstream processing.[1][19] Future research should focus on developing more robust and efficient microbial strains, optimizing fermentation processes, and exploring more cost-effective purification strategies. Techno-economic analyses will be crucial to guide research and development efforts towards commercially viable production pathways. [20] Despite these challenges, the versatility of galactaric acid as a platform chemical positions it as a cornerstone of the future bioeconomy, with the potential to contribute significantly to a more sustainable chemical industry.

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- To cite this document: BenchChem. [Galactaric Acid: A Versatile Platform Chemical in the Modern Bioeconomy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166337#galactaric-acid-as-a-platform-chemical-in-bioeconomy]

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